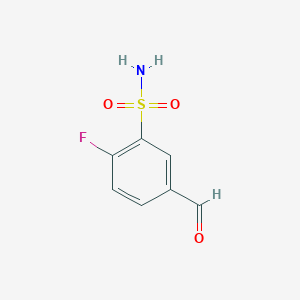

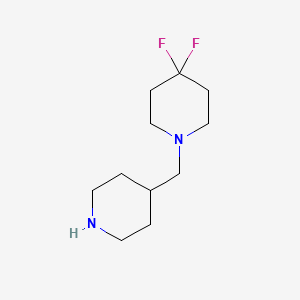

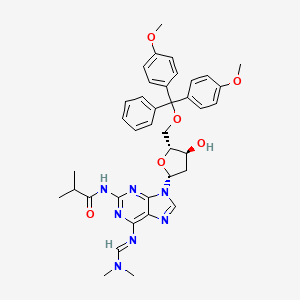

![molecular formula C8H4F3NO2S B1448322 6-(Trifluoromethoxy)benzo[d]thiazol-2(3H)-one CAS No. 1188047-00-8](/img/structure/B1448322.png)

6-(Trifluoromethoxy)benzo[d]thiazol-2(3H)-one

Descripción general

Descripción

6-(Trifluoromethoxy)benzo[d]thiazol-2(3H)-one, also known as TFB-TBO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including pharmaceuticals and materials science.

Aplicaciones Científicas De Investigación

- Summary of Application: “6-(Trifluoromethoxy)benzo[d]thiazol-2(3H)-one” has been used in the synthesis of new compounds in pharmaceutical research .

- Methods of Application: The compound was used in an alkyne-azide click reaction with pharmacologically active fragments . This is a type of copper-catalyzed alkyne-azide 1,3-dipolar cycloaddition .

- Results or Outcomes: The research led to the modification of the drug Riluzole with pharmacologically active fragments .

- Summary of Application: Copper (II) complexes with 2-amino-6-(trifluoromethoxy)benzothiazole Schiff base ligands have been synthesized for antimicrobial studies .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The outcomes of these antimicrobial studies were not provided in the source .

Pharmaceutical Research

Antimicrobial Studies

- Summary of Application: This compound has been used in the synthesis of neuroprotective drugs .

- Methods of Application: The compound is used in a reaction to afford the 6-(trifluoromethoxy)benzo[d]thiazol-2-amine . After completing the reaction, the mixture is basified with ammonia and the crude is recrystallized in toluene and cyclohexane .

- Results or Outcomes: The outcome of this process is the synthesis of the neuroprotective drug Riluzole .

- Summary of Application: A temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO has been developed .

- Methods of Application: This protocol can obviate the prefunctionalization of the starting materials .

- Results or Outcomes: The result is a facile access to benzo[d]thiazole-2(3H)-thiones and benzo[d]thiazol-2(3H)-ones .

Synthesis of Neuroprotective Drugs

Temperature-Controlled Intermolecular Annulation

- Summary of Application: Copper (II) complexes with 2-amino-6-(trifluoromethoxy)benzothiazole Schiff base ligands have been synthesized for DNA interaction and antimicrobial studies .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The outcomes of these DNA interaction and antimicrobial studies were not provided in the source .

- Summary of Application: This compound has potential applications in studying quorum sensing pathways in bacteria .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The outcomes of these studies were not provided in the source .

DNA Interaction and Antimicrobial Studies

Quorum Sensing Pathways in Bacteria

Propiedades

IUPAC Name |

6-(trifluoromethoxy)-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO2S/c9-8(10,11)14-4-1-2-5-6(3-4)15-7(13)12-5/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GREMDOXBEZLLEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)SC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Trifluoromethoxy)benzo[d]thiazol-2(3H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

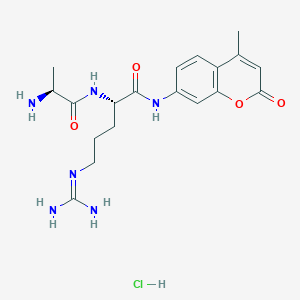

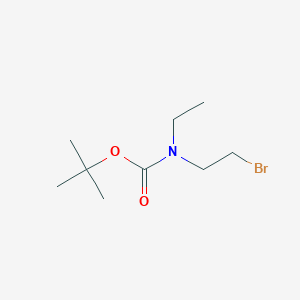

![{[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1448258.png)

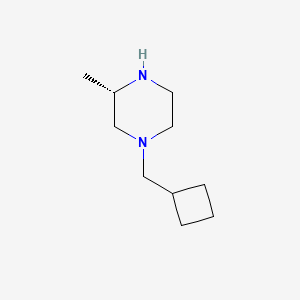

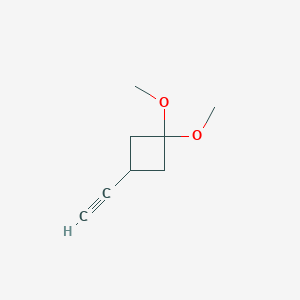

![1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B1448260.png)

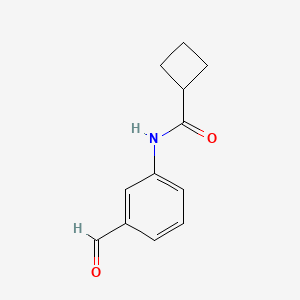

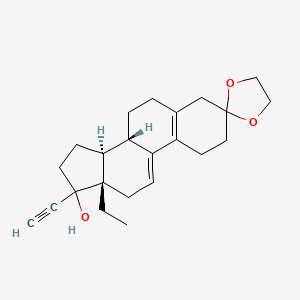

![2-[(4-bromobenzyl)thio]-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B1448261.png)

![methyl 1-[(N-methylglycyl)amino]cyclopentanecarboxylate trifluoroacetate](/img/structure/B1448262.png)